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molecular formula C8H6BrClO2 B129413 alpha-Bromo-2-chlorophenylacetic acid CAS No. 141109-25-3

alpha-Bromo-2-chlorophenylacetic acid

Cat. No. B129413
M. Wt: 249.49 g/mol
InChI Key: XHAPROULWZYBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05036156

Procedure details

A solution of 70.3 g of (2-chloro)benzaldehyde and 139 g of tribromomethane diluted in 50 ml of 1,2-dimethoxy ethane are added to a vigorously stirred mixture of 131 ml of water, 114 g of potassium hydroxide (titer 86%) and 50 ml of 1,2-dimethoxy ethane at a temperature of about -5° C. After 3 hours at about -5° C., 500 ml of water are added to the reaction mixture at a temperature lower than or equal to 0° C. then the temperature is allowed to rise to 10° C. and maintained there for 10 hours.
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1C=O.Br[CH:11]([Br:13])Br.[OH2:14].[OH-].[K+].COCC[O:21][CH3:22]>>[Br:13][CH:11]([C:9]1[CH:8]=[CH:7][CH:6]=[CH:3][C:2]=1[Cl:1])[C:22]([OH:21])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
70.3 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
139 g
Type
reactant
Smiles
BrC(Br)Br
Name
Quantity
50 mL
Type
reactant
Smiles
COCCOC
Step Two
Name
Quantity
131 mL
Type
reactant
Smiles
O
Name
Quantity
114 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
COCCOC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for 10 hours
Duration
10 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC(C(=O)O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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